![molecular formula C15H20N2O2 B6417489 N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide CAS No. 1060357-27-8](/img/structure/B6417489.png)
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide
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Overview
Description
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide is a chemical compound with a complex structure that includes a cyclopentanecarboxamide moiety and a methylcarbamoyl group attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such as stromelysin-1 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(methylcarbamoyl)methylphenylamine with cyclopentanecarboxylic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(trifluoromethoxy)phenyl]carbamate}: Similar in structure but with different substituents, leading to distinct chemical properties.
N-{4-[(benzoxazol-2-yl)phenyl]carbamate}: Another related compound with unique biological activities.
Biological Activity
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide, with the CAS number 1060357-27-8, is a chemical compound characterized by its complex structure, which includes a cyclopentanecarboxamide moiety and a methylcarbamoyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific proteins and modulation of cellular processes.
Target Proteins:
- Similar compounds have been shown to interact with proteins such as stromelysin-1, which is involved in extracellular matrix remodeling and may play a role in cancer progression.
Mode of Action:
- The compound likely influences biochemical pathways related to cell growth, differentiation, and apoptosis. This modulation can lead to significant changes in cellular behavior, potentially offering therapeutic benefits in various diseases.
Biological Activity Studies
Research into the biological activity of this compound has revealed several important findings:
Study Focus | Findings |
---|---|
Cell Growth Inhibition | This compound exhibited inhibitory effects on the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. |
Apoptosis Induction | The compound has been linked to the induction of apoptosis in vitro, possibly through mitochondrial pathways. |
Anti-inflammatory Effects | Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. |
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
- Cancer Cell Lines : In a study investigating the effects on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis.
- Neuroprotective Effects : Another study examined its potential neuroprotective effects against oxidative stress-induced neuronal cell death. Results indicated that the compound could mitigate oxidative damage, suggesting its utility in neurodegenerative disease models .
- Inflammatory Models : In models of inflammation, this compound demonstrated a capacity to reduce pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
Research Applications
This compound has several applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex molecules.
- Biology : The compound is investigated as a biochemical probe for studying enzyme interactions.
- Medicine : Its therapeutic properties are being explored for conditions such as cancer and inflammation.
- Industry : It is utilized in developing new materials with specific chemical properties.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-14(18)10-11-6-8-13(9-7-11)17-15(19)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZKTRVKDXEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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